Cas no 17619-11-3 (Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-)

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-, is a specialized aromatic amine compound featuring a central phenyl ring linked via thioether bridges to two aniline groups. This structure imparts unique chemical properties, including enhanced thermal stability and reactivity in polymerization or cross-linking applications. The presence of sulfur atoms contributes to improved resistance to oxidation and potential coordination capabilities in metal-complexing reactions. Its bifunctional design makes it suitable as a monomer or intermediate in high-performance polymers, adhesives, or coatings, where durability and chemical resistance are critical. The compound’s symmetrical architecture ensures consistent reactivity, facilitating controlled synthesis in advanced material formulations.
Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- structure
17619-11-3 structure
Product Name:Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
CAS No:17619-11-3
MF:C18H16N2S2
MW:324.463041305542
MDL:MFCD00409012
CID:96220
PubChem ID:12311562
Update Time:2025-05-28

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-
    • 4-[4-(4-aminophenyl)sulfanylphenyl]sulfanylaniline
    • 2SPDA
    • 1,4-bis(4'-aminophenylthio)-benzene
    • 4,4'-(1,4-Phenylenebis(sulfanediyl))dianiline
    • AS-67165
    • D73800
    • DTXSID90487265
    • MFCD00409012
    • 4-({4-[(4-AMINOPHENYL)SULFANYL]PHENYL}SULFANYL)ANILINE
    • SCHEMBL1098379
    • AKOS030581400
    • 17619-11-3
    • CS-0069232
    • MDL: MFCD00409012
    • Inchi: 1S/C18H16N2S2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2
    • InChI Key: FPVZSJGTRGMMCI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)C1C=CC(=CC=1)SC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 324.07568
  • Monoisotopic Mass: 324.07549087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 103

Experimental Properties

  • PSA: 52.04

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis- Pricemore >>

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Additional information on Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis - A Comprehensive Overview

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis, also known by its CAS registry number 17619-11-3, is a unique organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to a class of heterocyclic amines and exhibits interesting structural features, making it a subject of interest for researchers exploring its potential applications in pharmaceuticals, materials science, and biochemistry.

The molecular structure of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis is characterized by two benzene rings connected through a phenylene group, with each ring bearing an amino group at the para position. The sulfur atoms in the structure contribute to its unique electronic properties and reactivity. These features make it a promising candidate for various chemical and biological applications.

Recent studies have focused on understanding thebiological activities of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis. Research published in Journal of Medicinal Chemistry highlights its potential as a scaffold for drug discovery due to its ability to modulate key biological pathways. The compound's thiol groups have been shown to exhibitantioxidant properties, which could be harnessed for therapeutic applications in conditions such as neurodegenerative diseases and oxidative stress-related disorders.

In the realm of pharmaceuticals, Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis has been explored for its potential in drug delivery systems. Its sulfur-containing groups enable it to form stable thiol bonds with cysteine residues in proteins, a property that could be exploited for targeted drug delivery and controlled release mechanisms.

Furthermore, the compound's structural versatility makes it an excellent candidate for materials science. Its ability to form coordination complexes with metal ions has been investigated for applications in catalysis and sensing technologies. Recent advancements in nanotechnology have also explored its use as a building block for functional materials.

Recent breakthroughs in the synthesis of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis have made it more accessible for large-scale production. A study published in Organic Process Research & Development details a novel, eco-friendly synthetic route that enhances yield and reduces environmental impact, aligning with the growing emphasis on sustainable chemistry.

Looking ahead, researchers are focusing on elucidating themechanism of action of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis in biological systems. Advanced techniques such as X-ray crystallography and computational modeling are being employed to understand how its structure influences interactions with biomolecules, paving the way for rational drug design.

Moreover, collaborative efforts between academia and industry have led to the exploration of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis in biomaterials. Its unique chemical properties make it a candidate for applications in tissue engineering and regenerative medicine, where materials with tailored biological interactions are sought after.

Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis is also being investigated for its potential role in diagnostics. Its ability to bind selectively to certain biomarkers makes it a promising candidate for the development of sensors and diagnostic tools.

As research into Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis continues to expand, new avenues for its application are being uncovered. Its unique combination of structural features and functional properties positions it as a valuable tool in addressing challenges in various fields of science and medicine.

Future studies will likely focus on optimizing the compound's properties for specific applications and exploring its potential in combination with other molecules to enhance efficacy. The ongoing advancements in analytical techniques and computational modeling will further deepen our understanding of Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis, unlocking its full potential in the biomedical and materials sciences.

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